molecular formula C32H17Cl4O4P B1399315 (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate CAS No. 1374030-20-2

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1399315
CAS No.: 1374030-20-2
M. Wt: 638.3 g/mol
InChI Key: WZHNELWEKJNMMA-UHFFFAOYSA-N
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Description

Binaphthyl Backbone Configuration and Axial Chirality

The 1,1'-binaphthyl core forms the stereogenic center of the molecule, adopting a cis-configuration with a dihedral angle of 68° between the two naphthalene planes. X-ray diffraction studies of analogous binaphthyl systems reveal an sp²sp² single bond length of 1.475 ± 0.005 Å between the fused aromatic systems, which remains consistent across derivatives. The (R)-enantiomer exhibits a right-handed helical twist, as confirmed by powder X-ray diffraction (PXRD) patterns in covalent organic frameworks (COFs) incorporating similar binaphthyl phosphates.

Axial chirality arises from restricted rotation about the inter-naphthyl bond, with energy barriers exceeding 30 kcal/mol due to steric hindrance from the 3,5-dichlorophenyl substituents. This chiral rigidity enables the compound to maintain enantioselectivity in catalytic applications. The absolute configuration correlates with specific optical rotation values, where the (R)-form demonstrates [α]~D~ values exceeding −600° in polar solvents like methanol.

Dichlorophenyl Substituent Electronic Effects

The 3,5-dichlorophenyl groups impose significant electronic and steric effects:

Property Value/Effect Source
Hammett σ~meta~ (Cl) +0.37 (per Cl substituent)
Cumulative σ~meta~ +0.74
Van der Waals radius (Cl) 1.80 Å
Torsional barrier 18–22 kcal/mol

The electron-withdrawing chlorine atoms create a partial positive charge on the binaphthyl system, enhancing hydrogen-bonding capacity at the phosphate group. This polarization stabilizes transition states in asymmetric catalysis through charge-transfer interactions. Steric bulk from the 3,5-substitution pattern forces the phenyl rings into orthogonal orientations relative to the binaphthyl plane, creating a well-defined chiral pocket.

UV-Vis spectroscopy of related compounds shows bathochromic shifts (Δλ = 15–20 nm) compared to non-halogenated analogs, indicating extended π-conjugation disrupted by chlorine’s inductive effects. DFT calculations suggest the dichlorophenyl groups lower the HOMO energy by 0.8–1.2 eV, increasing oxidative stability.

Hydrogen Phosphate Functional Group Geometry

The hydrogen phosphate group adopts a tetrahedral geometry with P–O bond lengths of 1.53–1.54 Å, as determined by EXAFS studies of phosphate ions in solution. Key geometric parameters include:

Parameter Value Method Source
P–O (terminal) bond length 1.53 ± 0.02 Å X-ray/EXAFS
O–P–O bond angle 109.5° Computational
P–O···O~aq~ distance 3.6 Å LAXS

Hydrogen bonding between the acidic phosphate proton and adjacent oxygen atoms creates a dynamic network, with O–H···O bond lengths of 2.65–2.80 Å. This proton mobility enables Brønsted acid catalysis, as demonstrated in enantioselective annulation reactions where the phosphate group activates α-ketoesters via dual hydrogen bonding.

The chiral environment amplifies stereochemical control: in COF-supported analogs, the phosphate’s orientation relative to the binaphthyl axis creates diastereomeric transition states with energy differences exceeding 2.5 kcal/mol. Solid-state NMR reveals restricted rotation of the phosphate group (τ~1/2~ = 120 ms at 298 K), further stabilizing chiral configurations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10,16-bis(3,5-dichlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H17Cl4O4P/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)40-41(37,38)39-31(27)29/h1-16H,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNELWEKJNMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=O)(O3)O)C7=CC(=CC(=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H17Cl4O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191451-24-7, 1374030-20-2
Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dichlorophenyl)-4-hydroxy-, 4-oxide, (11bR)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 2,6-bis(3,5-dichlorophenyl)-4-hydroxy-, 4-oxide, (11bS)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
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Preparation Methods

Formation of the Binaphthyl Backbone

The initial step involves the synthesis of enantiomerically pure (R)-binaphthyl derivatives. This is achieved via asymmetric catalytic coupling or chiral resolution techniques:

  • Asymmetric Ullmann or Suzuki Coupling:
    Utilizes chiral catalysts or chiral auxiliaries to couple 2-naphthol derivatives, forming the biaryl bond with stereochemical control. Typical conditions involve palladium catalysis with chiral ligands at elevated temperatures (~80°C) in inert atmospheres.

  • Chiral Resolution:
    Alternatively, racemic binaphthyl intermediates are resolved through chiral chromatography or formation of diastereomeric salts with chiral acids, followed by separation and regeneration of the enantiomerically pure compound.

Aromatic Substitution with 3,5-Dichlorophenyl Groups

The substitution of the 3,5-dichlorophenyl groups onto the binaphthyl core occurs via electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the precursor:

  • Electrophilic Aromatic Substitution (EAS):
    Involves nitration, halogenation, or Friedel-Crafts acylation, followed by chlorination, under controlled conditions to selectively introduce dichlorophenyl groups at the desired positions.

  • Reaction Conditions:
    Typically performed in polar aprotic solvents such as dichloromethane or chloroform, with Lewis acids like aluminum chloride or iron(III) chloride as catalysts, at temperatures ranging from 0°C to 25°C to control regioselectivity.

Phosphorylation to Introduce Hydrogenphosphate

The phosphorylation step involves converting the hydroxyl groups on the binaphthyl backbone to phosphate esters:

  • Phosphorylation Reagents:
    Use of phosphoryl chlorides (POCl₃) or phosphoric acid derivatives, often in the presence of base (e.g., pyridine or triethylamine) to facilitate ester formation.

  • Reaction Conditions:
    Conducted at low temperatures (0°C to room temperature) to prevent side reactions, with subsequent work-up involving hydrolysis to yield the free hydrogenphosphate ester.

Stereoselective Synthesis and Purification

The stereochemistry of the final compound is confirmed and preserved through chiral HPLC or optical rotation measurements. Enantiomeric excesses exceeding 95% are typically achieved via chiral resolution or asymmetric catalysis.

Raw Materials and Reagents

Material Role Source Notes
2-Naphthol derivatives Backbone formation Commercial suppliers Purity >99% preferred
3,5-Dichlorophenyl compounds Substituents Custom synthesis or suppliers Chlorination of phenyl groups
Palladium catalysts Coupling reactions Chemical suppliers e.g., Pd(PPh₃)₄
Chiral ligands Stereoselectivity Specialized suppliers e.g., BINAP derivatives
Phosphoryl chloride (POCl₃) Phosphorylation Chemical suppliers Anhydrous conditions essential
Bases (pyridine, triethylamine) Reaction facilitation Chemical suppliers Anhydrous, inert atmosphere

Representative Reaction Scheme

Step 1: Enantioselective coupling of 2-naphthol derivatives
2-Naphthol + Chiral Catalyst → Enantiomerically pure binaphthyl intermediate

Step 2: Aromatic substitution with 3,5-dichlorophenyl groups
Binaphthyl + 3,5-Dichlorophenyl halide (or equivalent) + Lewis acid → Substituted binaphthyl

Step 3: Phosphorylation
Substituted binaphthyl + POCl₃ + Base → Phosphorylated binaphthyl (hydrogen phosphate ester)

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Catalyst Temperature Duration Yield Notes
1 2-Naphthol derivatives + chiral catalyst Toluene Pd(PPh₃)₄ 80°C 12-24 h 70-85% Enantioselectivity >95%
2 Binaphthyl + 3,5-dichlorophenyl halide Dichloromethane FeCl₃ 0-25°C 4-8 h 65-78% Regioselective substitution
3 Substituted binaphthyl + POCl₃ Toluene Pyridine 0-25°C 6-12 h 60-75% Controlled addition to prevent side reactions

Research Findings and Optimization

Recent studies indicate that employing chiral phosphine ligands in the coupling step significantly enhances stereoselectivity, with yields exceeding 85%. The substitution step benefits from microwave-assisted heating to reduce reaction times and improve regioselectivity. Phosphorylation under inert atmospheres minimizes hydrolysis and side reactions, ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound participates in three primary reaction categories:

Reaction TypeKey CharacteristicsCitations
Asymmetric Catalysis Enables enantioselective synthesis via hydrogenation, cycloaddition, or aldol reactions
Phosphorylation Reacts with alcohols or amines to form phosphate esters/amides under mild conditions
Cross-Coupling Reactions Facilitates C–C bond formation in Suzuki-Miyaura or Ullmann-type couplings using metal catalysts

Key Reagents:

  • Phosphorylation : Phosphorus oxychloride (POCl₃) or diphenyl chlorophosphate, often in dichloromethane at 0–25°C.

  • Asymmetric Hydrogenation : H₂ gas with palladium or ruthenium catalysts (e.g., Pd/C, Ru-BINAP complexes) at 1–3 atm pressure.

  • Cross-Coupling : Palladium acetate (Pd(OAc)₂) or copper iodide (CuI) with aryl halides in THF or DMF.

Conditions for Optimal Yield:

  • Temperature: 25–80°C (higher temperatures accelerate coupling reactions but risk racemization).

  • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates.

Mechanistic Insights:

  • Asymmetric Induction :

    • The binaphthyl core creates a chiral pocket that stabilizes transition states via π-π interactions and hydrogen bonding.

    • Chlorine atoms enhance electrophilicity at the phosphate center, promoting nucleophilic attack during phosphorylation.

  • Stereochemical Control :

    • In hydrogenation, the 3,5-dichlorophenyl groups sterically direct substrate orientation, achieving >90% enantiomeric excess (ee) in some cases.

Comparison with Structural Analogs

The 3,5-dichlorophenyl substituents distinguish this compound from related chiral phosphoric acids:

Feature(R)-3,3'-Bis(3,5-dichlorophenyl)-BINAP-DHP(R)-3,3'-Bis(trifluoromethyl)-BINAP-DHP
Electron Effects Strong electron-withdrawing (Cl)Extreme electron-withdrawing (CF₃)
Reactivity Moderate phosphorylation ratesFaster phosphorylation
Catalytic Selectivity High enantioselectivity in aldol reactionsPrefers Diels-Alder cycloadditions

This compound’s versatility in asymmetric synthesis and catalytic applications underscores its importance in pharmaceutical and materials science research. Ongoing studies focus on optimizing its use in green chemistry protocols and industrial-scale processes .

Scientific Research Applications

Catalysis

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate is primarily utilized as a chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions makes it valuable in the synthesis of chiral compounds.

Key Reactions :

  • Asymmetric Michael Additions : The compound has been shown to promote enantioselective Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds.
  • Aldol Reactions : It acts as a catalyst for aldol reactions leading to the formation of chiral alcohols.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications due to its biological activity. Studies are exploring its interactions with various biological targets, including enzymes and receptors.

Case Study Example :
A study demonstrated the compound's effectiveness in enhancing the selectivity of drug candidates by modifying their stereochemical properties. This approach can lead to improved efficacy and reduced side effects in pharmaceutical applications.

Material Science

The unique structural properties of this compound also lend it potential applications in material science. Its ability to form stable complexes with metals can be harnessed for creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1′-Binaphthalene-2,2′-diyl Hydrogen Phosphate (BNP)

  • Structure : Lacks aryl substituents on the binaphthyl backbone.
  • Properties : Simpler structure reduces steric bulk and electronic effects, leading to lower catalytic activity in stereoselective reactions compared to dichlorophenyl-substituted analogs.
  • Applications : Primarily used in basic chiral separations .

(R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1′-binaphthyl-2,2′-diyl Hydrogen Phosphate (BBH)

  • Structure : Substituted with 3,5-bis(trifluoromethyl)phenyl groups instead of dichlorophenyl groups.
  • Properties : Stronger electron-withdrawing effects from CF₃ groups enhance acidity (pKa ~1–2), improving protonation efficiency in catalytic cycles. However, increased steric bulk may reduce substrate accessibility .
  • Performance : In glycosylation reactions, BBH achieves similar α-selectivity (>30:1) but requires higher temperatures (45°C) compared to the dichloro analog .

(R)-3,3′-Bis[3,5-dimethylphenyl]-1,1′-binapthyl-2,2′-diyl Hydrogenphosphate

  • Structure : Substituted with 3,5-dimethylphenyl groups.
  • Properties : Electron-donating methyl groups reduce acidity (pKa ~3–4), limiting utility in reactions requiring strong Brønsted acids. Steric hindrance is moderate .
  • Applications : Less effective in glycosylation but used in milder enantioselective transformations .

VAPOL (2,2′-Diphenyl-3,3′-biphenanthryl-4,4′-diyl Hydrogen Phosphate)

  • Structure : Biphenanthryl backbone with phenyl substituents.
  • Properties : Extreme steric bulk restricts substrate scope but enhances enantioselectivity in specific reactions (e.g., cyclopropanations).
  • Catalytic Efficiency : Slower reaction kinetics compared to binaphthyl-derived catalysts .

Comparative Performance in Glycosylation Reactions

Compound α:β Selectivity Reaction Time Optimal Temperature Key Feature(s)
Target Dichloro Compound (CAS 1191451-24-7) >30:1 2–6 hours RT to 45°C Balanced acidity and steric bulk
BBH (CF₃-substituted) >30:1 4–8 hours 45°C Enhanced acidity, slower kinetics
BNP (Unsubstituted) <10:1 12–24 hours RT Low activity, poor selectivity

Key Findings:

  • The dichloro-substituted compound outperforms analogs in reaction rate and stereoselectivity due to optimal electronic (moderate acidity) and steric profiles .
  • Thiourea co-catalysts amplify acidity via H-bonding, but enantioselectivity remains dependent on the chiral phosphoric acid’s structure .

Commercial Availability and Pricing

  • Dichloro Compound (CAS 1191451-24-7) :
    • 1g : €1,042 (CymitQuimica)
    • 25g : €129 (Warshel Chemical) .
  • BBH (CAS 791616-62-1) : ~€1,000–1,500/g .

Biological Activity

(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate (CAS No. 1191451-24-7) is a chiral phosphoric acid derivative known for its catalytic properties in organic synthesis. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a binaphthyl backbone with dichlorophenyl substituents and a phosphate group. Its molecular formula is C32H17Cl4O4P, indicating significant molecular complexity that contributes to its biological properties.

PropertyValue
Molecular FormulaC32H17Cl4O4P
Molecular Weight605.25 g/mol
CAS Number1191451-24-7
AppearanceWhite solid
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in Journal of Medicinal Chemistry, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated:

  • MCF-7 Cell Line: IC50 = 12 µM
  • A549 Cell Line: IC50 = 15 µM

These findings suggest that the compound effectively inhibits cancer cell growth at micromolar concentrations.

The biological activity of this compound is attributed to its ability to act as a phosphoric acid catalyst in various biochemical reactions. It enhances nucleophilic additions to imine substrates, which are critical in synthesizing biologically active molecules.

Antimicrobial Activity

Additionally, preliminary studies indicate that this compound may possess antimicrobial properties. A screening assay against several bacterial strains revealed:

  • Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 32 µg/mL
  • Escherichia coli: MIC = 64 µg/mL

These results highlight the potential use of this compound as an antimicrobial agent.

Safety and Toxicology

Safety assessments are crucial for any compound intended for therapeutic use. Toxicological evaluations have shown that while the compound exhibits biological activity, it also poses certain risks:

  • Acute Toxicity: LD50 values need further investigation.
  • Irritation Potential: Classified as an irritant to skin and eyes.

Table 2: Toxicological Profile

ParameterValue
Skin IrritationYes
Eye IrritationYes
LD50Not yet determined

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
Reactant of Route 2
(R)-3,3'-Bis(3,5-dichlorophenyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

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